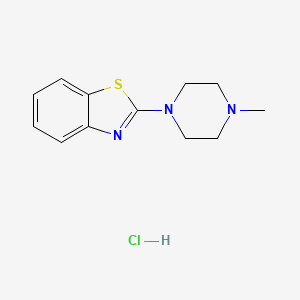

![molecular formula C21H21N3O B6489100 N-benzyl-1-phenyl-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide CAS No. 900012-24-0](/img/structure/B6489100.png)

N-benzyl-1-phenyl-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“N-benzyl-1-phenyl-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide” is a derivative of pyrrolopyrazine . Pyrrolopyrazine is a biologically active scaffold that contains pyrrole and pyrazine rings . Compounds with this scaffold have exhibited various biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .

Synthesis Analysis

The synthesis of pyrrolopyrazine derivatives involves various routes, including cyclization, ring annulation, cycloaddition, and direct C-H arylation . A novel method for the preparation of “N-substituted dipyrrolo [1,2- a: 2´,1´-c] pyrazine” analogs has been reported, which relies on the production of “4´,5´-dihydro-1H,3´H-2,2´-bipyrrole”, the reaction with propargyl bromide, and an intramolecular cyclization catalyzed by Pd/C at high temperature .科学的研究の応用

Sure! Here is a comprehensive analysis of the scientific research applications of N-benzyl-1-phenyl-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide (also known as HMS1658G09 or F2707-0031), focusing on six unique applications:

Antimicrobial Activity

N-benzyl-1-phenyl-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide has shown significant potential as an antimicrobial agent. Research indicates that compounds with the pyrrolo[1,2-a]pyrazine scaffold exhibit strong antibacterial and antifungal properties . This makes them promising candidates for developing new antibiotics and antifungal medications, particularly in the face of rising antibiotic resistance.

Antiviral Applications

This compound has also been studied for its antiviral properties. Pyrrolo[1,2-a]pyrazine derivatives have demonstrated efficacy against various viruses, including those responsible for significant human diseases . The ability to inhibit viral replication makes these compounds valuable in the development of antiviral therapies.

Anti-inflammatory Effects

The anti-inflammatory potential of N-benzyl-1-phenyl-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide is another area of interest. Studies have shown that similar compounds can reduce inflammation by modulating the activity of specific enzymes and signaling pathways involved in the inflammatory response . This could lead to new treatments for inflammatory diseases such as arthritis and inflammatory bowel disease.

Antitumor Activity

Research has highlighted the antitumor properties of pyrrolo[1,2-a]pyrazine derivatives. These compounds can inhibit the growth of various cancer cell lines by inducing apoptosis (programmed cell death) and inhibiting cell proliferation . This makes them promising candidates for cancer therapy, potentially leading to the development of new chemotherapeutic agents.

Kinase Inhibition

Kinase inhibitors are crucial in treating various diseases, including cancer and autoimmune disorders. Pyrrolo[1,2-a]pyrazine derivatives have been identified as potent kinase inhibitors . By targeting specific kinases, these compounds can interfere with disease-related signaling pathways, offering a targeted approach to treatment.

Antioxidant Properties

The antioxidant activity of N-benzyl-1-phenyl-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide is another significant application. Antioxidants are essential in protecting cells from oxidative stress, which is linked to various chronic diseases, including neurodegenerative disorders and cardiovascular diseases . This compound’s ability to neutralize free radicals makes it a potential candidate for developing antioxidant therapies.

作用機序

Target of Action

It’s known that pyrrolopyrazine derivatives, to which this compound belongs, have exhibited various biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .

Mode of Action

As a pyrrolopyrazine derivative, it’s likely to interact with its targets, leading to changes that result in its various biological activities .

Biochemical Pathways

Given the wide range of biological activities associated with pyrrolopyrazine derivatives, it’s likely that multiple pathways are affected, leading to downstream effects such as antimicrobial, anti-inflammatory, and antitumor activities .

Result of Action

Based on the biological activities of pyrrolopyrazine derivatives, it can be inferred that the compound may have antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory effects .

特性

IUPAC Name |

N-benzyl-1-phenyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21N3O/c25-21(22-16-17-8-3-1-4-9-17)24-15-14-23-13-7-12-19(23)20(24)18-10-5-2-6-11-18/h1-13,20H,14-16H2,(H,22,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWARIVRMNUWSLS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C(C2=CC=CN21)C3=CC=CC=C3)C(=O)NCC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-(2,3-dihydro-1H-indol-1-yl)-1,3-dimethyl-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione](/img/structure/B6489022.png)

![1,3-dimethyl-5-(1,2,3,4-tetrahydroisoquinolin-2-yl)-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione](/img/structure/B6489028.png)

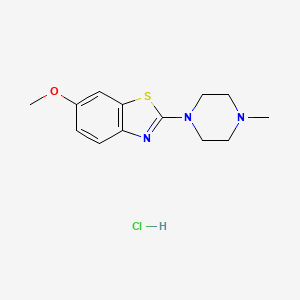

![4-methoxy-2-(4-methylpiperazin-1-yl)benzo[d]thiazole hydrochloride](/img/structure/B6489045.png)

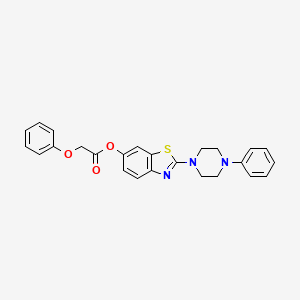

![2-{3-benzyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}-N-[4-(propan-2-yl)phenyl]acetamide](/img/structure/B6489054.png)

![N-cyclopentyl-2-[(6-{[4-(2-methoxyphenyl)piperazin-1-yl]methyl}-4-oxo-4H-pyran-3-yl)oxy]acetamide](/img/structure/B6489063.png)

![N-[4-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]-2-phenylbutanamide](/img/structure/B6489068.png)

![3-methoxy-N-[2-(1,2,3,4-tetrahydroisoquinolin-2-yl)-2-(thiophen-2-yl)ethyl]benzamide](/img/structure/B6489076.png)

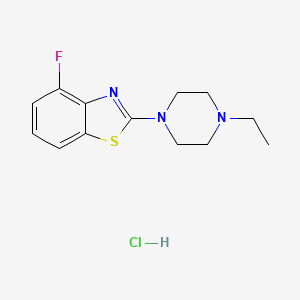

![1-(4-chlorophenyl)-N-(2-phenylethyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide](/img/structure/B6489108.png)

![N-cyclohexyl-1-(pyridin-3-yl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide](/img/structure/B6489117.png)

![N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]cyclohexanecarboxamide](/img/structure/B6489133.png)